阿耳托霉素 I

描述

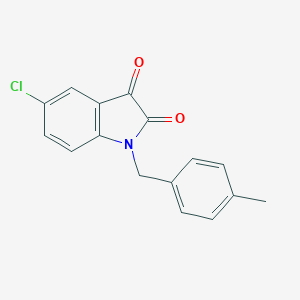

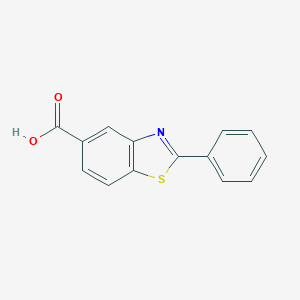

Altromycin I is part of a new family of structurally related antibiotics discovered in the course of screening extracts of microbial fermentation beers . These antibiotics, known as Altromycins, have shown activity against Gram-positive bacteria and potent cytotoxic activity against a variety of tumor cell lines .

Synthesis Analysis

The production of Altromycins has been achieved in fermentors in a medium containing glucose 2%, liquid peptone 1%, molasses 0.5%, yeast extract 0.1%, and calcium carbonate 0.2% with aeration (0.7 v/v/min) and agitation (200 rpm) at a temperature of 28°C . The Altromycins are basic and lipophilic and are easily extracted from the whole broth with organic solvents after pH adjustment .Chemical Reactions Analysis

The Altromycins are basic and lipophilic and are easily extracted from the whole broth with organic solvents after pH adjustment . Individual members of the complex were separated and purified by high-speed countercurrent chromatography (HSCC) on an Ito Coil Planet Centrifuge .Physical And Chemical Properties Analysis

The Altromycins are basic and lipophilic . They are easily extracted from the whole broth with organic solvents after pH adjustment . The pure antibiotics were obtained as yellow-orange oils .科学研究应用

抗菌活性:阿耳托霉素(包括阿耳托霉素 I)是从链霉素衍生出来的蒽醌类抗生素,与普鲁拉霉素有关。它们由放线菌产生,并表现出革兰氏阳性抗菌活性,对链球菌和葡萄球菌有效,最低抑菌浓度 (MIC) 范围为 0.2 至 3.12 微克/毫升 (Jackson et al., 1990)。

与 DNA 的相互作用:与阿耳托霉素 I 密切相关的阿耳托霉素 B 与 DNA 结合。这种结合涉及嵌入并在鸟嘌呤的 N7 位烷基化 DNA 分子。这种相互作用对于理解其作为抗肿瘤抗生素的机制非常重要 (Sun et al., 1993)。

金属配合物和 DNA 相互作用:研究了阿耳托霉素 B 及其金属配合物(Pt(II) 和 Pd(II))与 DNA 的相互作用。这些配合物对 DNA 稳定性和构象表现出不同的影响,表明金属离子在阿耳托霉素 B-DNA 相互作用中具有协同效应 (Nikolis et al., 2003)。

抗肿瘤特性:阿耳托霉素(包括阿耳托霉素 I)已被确定为一类新的抗肿瘤抗生素,对各种肿瘤细胞系具有有效的细胞毒活性 (McAlpine et al., 1994)。

光谱研究:已经对阿耳托霉素 H(与阿耳托霉素 I 相关)及其与铜(II)离子的相互作用进行了光谱研究,以了解这些抗生素的特性 (Menidiatis et al., 2004)。

DNA 烷基化机制:对阿耳托霉素 B 和卡普瑞霉素 A3(均与阿耳托霉素 I 相关)的研究揭示了其选择性 DNA 烷基化机制的见解,有助于我们了解其抗肿瘤活性 (Nakatani et al., 1998)。

作用机制

属性

IUPAC Name |

10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxynaphtho[2,3-h]chromene-4,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43NO12/c1-15-30(41)23(45-8)13-26(47-15)49-35-16(2)46-24(14-36(35,4)38(6)7)18-9-10-19-27(32(18)43)33(44)28-20(31(19)42)11-21(39)29-22(40)12-25(48-34(28)29)37(5)17(3)50-37/h9-12,15-17,23-24,26,30,35,39,41,43H,13-14H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVDREBPCDZKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2(C)N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)O)O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936251 | |

| Record name | 1,5-Anhydro-2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methylhexopyranosyl)-3-(dimethylamino)-1-[2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxy-4,7,12-trioxo-7,12-dihydro-4H-anthra[1,2-b]pyran-10-yl]-3-methylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Altromycin I | |

CAS RN |

160219-88-5 | |

| Record name | Altromycin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160219885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methylhexopyranosyl)-3-(dimethylamino)-1-[2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxy-4,7,12-trioxo-7,12-dihydro-4H-anthra[1,2-b]pyran-10-yl]-3-methylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)

![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)

![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)

![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)

![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)

![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)

![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)